molecular formula C14H18O3 B8281430 Acetic acid 4-tert-butylphenacyl ester

Acetic acid 4-tert-butylphenacyl ester

Cat. No.: B8281430
M. Wt: 234.29 g/mol
InChI Key: QDPDQJHSYCETJD-UHFFFAOYSA-N
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Description

Acetic acid 4-tert-butylphenacyl ester, also known as (4-tert-butylphenyl) acetate, is an aromatic ester derived from 4-tert-butylphenol and acetic acid. Its structure comprises a para-substituted tert-butyl group (-C(CH₃)₃) and an acetyloxy (-O-CO-CH₃) group on a benzene ring. This compound is characterized by its bulky tert-butyl substituent, which imparts steric hindrance and enhances hydrophobicity.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

[2-(4-tert-butylphenyl)-2-oxoethyl] acetate

InChI

InChI=1S/C14H18O3/c1-10(15)17-9-13(16)11-5-7-12(8-6-11)14(2,3)4/h5-8H,9H2,1-4H3

InChI Key

QDPDQJHSYCETJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Esters

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Acetic acid 4-tert-butylphenacyl ester C₁₂H₁₆O₂ 192.21 Not provided† Para-tert-butylphenyl, acetate ester
4-Methylphenyl acetate C₉H₁₀O₂ 150.17 140-39-6 Para-methylphenyl, acetate ester
4-tert-Butylcyclohexyl acetate C₁₂H₂₂O₂ 198.30 104-05-2 Cyclohexyl core, tert-butyl substituent
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 5413-05-8 Phenyl, acetoacetate ester
4-tert-Butylphenoxyacetic acid C₁₂H₁₆O₃ 208.26 1798-04-5 Phenoxyacetic acid, tert-butyl group
4-Chloroacetoacetic acid ethyl ester C₆H₉ClO₃ 164.59 638-07-3 Chloro-substituted, acetoacetate ester

Structural and Functional Differences

Substituent Effects :

  • This compound features a bulky tert-butyl group, which increases steric hindrance and lipophilicity compared to smaller substituents like methyl in 4-methylphenyl acetate .
  • 4-tert-Butylcyclohexyl acetate replaces the aromatic phenyl ring with a cyclohexyl group, reducing aromatic interactions but enhancing conformational flexibility .

Functional Group Variations: Ethyl 2-phenylacetoacetate contains an acetoacetate moiety (-CO-CO-OEt), enabling keto-enol tautomerism, a property absent in the target compound . 4-tert-Butylphenoxyacetic acid is a carboxylic acid derivative, offering reactivity distinct from esters, such as salt formation or conjugation .

Physicochemical and Application Insights

  • Hydrophobicity: The tert-butyl group in the target compound enhances lipophilicity, making it more suitable for non-polar solvents or lipid-based formulations compared to 4-methylphenyl acetate .
  • Thermal Stability : Cyclohexyl derivatives like 4-tert-butylcyclohexyl acetate may exhibit higher thermal stability due to reduced aromatic ring strain .
  • Biological Activity: Phenoxyacetic acid derivatives (e.g., 4-tert-butylphenoxyacetic acid) are known intermediates in herbicide synthesis, whereas acetoacetate esters (e.g., ethyl 2-phenylacetoacetate) are utilized in β-ketoester chemistry for heterocyclic synthesis .

Research Findings and Industrial Relevance

  • Synthetic Utility : The tert-butyl group in the target compound may serve as a protective group in multi-step syntheses due to its resistance to acidic conditions .
  • Limitations: The absence of polar functional groups in the target compound may limit solubility in aqueous systems compared to carboxylic acid derivatives like 4-tert-butylphenoxyacetic acid .

Preparation Methods

Fischer Esterification Protocol

The Fischer esterification reaction between 4-tert-butylphenol and acetic acid under acidic conditions remains the most widely documented method. As described in the MIT OpenCourseWare laboratory manual, this process involves refluxing equimolar amounts of the carboxylic acid (acetic acid) and alcohol (4-tert-butylphenol) with concentrated sulfuric acid as a catalyst. The mechanism proceeds via protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

Typical reaction conditions include:

  • Temperature : 110–120°C (reflux)

  • Catalyst : 1–2% (v/v) H2_2SO4_4

  • Reaction Time : 4–6 hours

Post-reaction workup involves neutralization with aqueous sodium bicarbonate, followed by liquid-liquid extraction using diethyl ether or dichloromethane. Yield optimization studies indicate that removing water via azeotropic distillation (e.g., using a Dean-Stark trap) shifts the equilibrium toward ester formation, achieving yields of 65–78%.

Inhibition of Olefin Polymerization

A critical challenge in esterifying tert-butyl-substituted phenols is the propensity of isobutene byproducts to polymerize, reducing reaction selectivity. CN102372628A addresses this by introducing polymerization inhibitors such as phenothiazine (0.1–0.5 wt%) or hydroxylamine derivatives during the reaction. This patent reports a selectivity improvement from 72% to 89% when using a mixed inhibitor system (phenol + piperidine).

Transesterification Routes

Base-Catalyzed Methanolysis

Transesterification of acetylated precursors with 4-tert-butylphenol offers an alternative pathway. For example, 2,6-bis(tert-butylcarbamoyl)-4-tert-butylphenyl acetate undergoes methanolysis in the presence of NaOH to yield the target ester. The reaction mechanism involves nucleophilic acyl substitution, where methoxide ions attack the ester carbonyl, releasing the acetate anion.

Optimized Conditions :

ParameterValue
SolventMethanol
Base Concentration1M NaOH
Temperature25°C (ambient)
Reaction Time2 hours
Yield82% (GC purity >97%)

Purification and Characterization

Distillation and Crystallization

Post-synthesis purification often employs fractional distillation under reduced pressure. EP0998444B1 details a protocol where crude ester is distilled at 140°C (0.1 bar), with fractions collected at 245°C. Impurities such as unreacted acetic acid (boiling point 118°C) are removed in early fractions. For crystalline derivatives, freezing the distillate at –20°C yields high-purity solids.

Analytical Verification

Key characterization data from ChemSpider and TCI Europe include:

PropertyValue
Boiling Point245°C
Refractive Index (nD²⁰)1.50
Density (20°C)1.00 g/cm³
Flash Point97°C

Nuclear Magnetic Resonance (NMR) confirms the ester structure:

  • ¹H NMR (CDCl₃) : δ 1.36 (s, 9H, tert-butyl), 2.30 (s, 3H, CH₃CO), 7.20–7.40 (m, 4H, aromatic).

Industrial-Scale Production

Continuous Flow Reactors

Patent CN102372628A highlights the use of tubular fixed-bed reactors with strong acid ion exchange resins (e.g., Amberlyst-15). This setup minimizes side reactions by ensuring rapid heat dissipation and consistent catalyst contact. Pilot-scale trials achieved a space-time yield of 0.8 kg·L⁻¹·h⁻¹ with 94% selectivity.

Waste Management

Neutralization of acidic waste streams (pH <2) requires careful treatment with calcium carbonate or sodium hydroxide to precipitate sulfates. The MIT protocol emphasizes recycling solvents like diethyl ether through rotary evaporation to reduce environmental impact .

Q & A

Q. What are the optimal conditions for synthesizing acetic acid 4-tert-butylphenacyl ester via esterification, and how can reaction efficiency be quantified?

  • Methodological Answer : Esterification typically involves reacting 4-tert-butylphenacyl alcohol with acetic acid derivatives (e.g., acetyl chloride or anhydride) under acid catalysis. Key parameters include:
  • Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) .
  • Solvent : Toluene or dichloromethane for reflux conditions (60–110°C) .
  • Molar Ratio : 1:1.2 (alcohol:acetylating agent) to drive completion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
  • Yield Calculation : Compare theoretical vs. isolated yields. For example, a 59.2% yield was reported for octyl acetate under similar conditions .
ParameterTypical RangeExample from Literature
Temperature60–110°C100°C reflux
Reaction Time2–6 hours4 hours
Catalyst Load0.5–2 mol%1 mol% H₂SO₄

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • IR Spectroscopy : Confirm ester functional groups via C=O stretch (~1740–1746 cm⁻¹) and C-O stretches (1045–1241 cm⁻¹) .
  • NMR :
  • ¹H NMR : A singlet at ~2.1 ppm (CH₃ of acetate), aromatic protons (δ 7.2–8.0 ppm), and tert-butyl protons (δ 1.3 ppm, singlet) .
  • ¹³C NMR : Carbonyl at ~170 ppm, tert-butyl carbons at ~30–35 ppm (C-(CH₃)₃) .
  • Mass Spectrometry : Molecular ion peak (e.g., m/z ~250–280 depending on substituents) and fragmentation patterns .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the stability and reactivity of this compound under acidic or basic conditions?

  • Methodological Answer : The tert-butyl group enhances steric hindrance, reducing susceptibility to nucleophilic attack. For example:
  • Base-Mediated Hydrolysis : Slower deacetylation compared to less hindered esters due to hindered hydroxide ion access .
  • Acidic Stability : Resists acid-catalyzed cleavage better than linear alkyl esters, making it suitable for protecting groups in multi-step syntheses .
  • Data Analysis : Compare hydrolysis rates (e.g., via HPLC or TLC) of tert-butyl-substituted vs. non-substituted analogs .

Q. What are the challenges in achieving regioselectivity when using this ester as a protecting group in glycosylation or nucleoside synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Challenge : Steric bulk may lead to incomplete protection or unintended orthoester formation during glycosylation .
  • Mitigation :
  • Use polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Optimize reaction time and temperature to avoid side reactions.
  • Monitor intermediates via TLC or LC-MS .
  • Case Study : Pivaloyl (tert-butyl) groups suppress orthoester formation in glycosylation by ~30% compared to acetyl groups .

Q. How can researchers analyze conflicting data on the ester’s reactivity in neighboring group participation (NGP) reactions?

  • Methodological Answer :
  • Contradiction Source : Variability in solvent polarity, temperature, or catalyst type.
  • Resolution :

Replicate experiments under standardized conditions.

Use Hammett plots to correlate substituent effects (σ values) with reaction rates .

Employ computational methods (DFT) to model transition states and steric effects .

  • Example : Bulky tert-butyl groups reduce NGP efficiency by 40% in model glycosylation reactions .

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